Fungal NMT Selectivity: >5400-Fold Selectivity for C. albicans NMT over Human NMT
3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester (RO-09-4609) demonstrates exceptional selectivity for the fungal NMT enzyme over its human ortholog. In a direct enzymatic inhibition assay, the compound inhibited Candida albicans NMT with an IC50 of 0.1 μM, whereas its activity against human NMT was >540 μM [1]. This >5400-fold selectivity window is critical for minimizing host toxicity in antifungal applications.
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.1 μM for C. albicans NMT |
| Comparator Or Baseline | IC50 > 540 μM for human NMT (same assay) |
| Quantified Difference | >5400-fold higher potency for fungal NMT |
| Conditions | In vitro N-myristoyltransferase enzymatic assay |
Why This Matters
This quantitative selectivity profile distinguishes the compound from many early-generation NMT inhibitors that lacked sufficient species discrimination, making it a superior tool for probing fungal-specific biology without confounding human NMT inhibition.
- [1] PMC Figure 1. (2018). Inhibitors of N-myristoyltransferase. Molecules, 23(10), 2348. View Source
